![molecular formula C11H8F3N3O B1428563 5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 1111105-03-3](/img/structure/B1428563.png)
5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine
Vue d'ensemble
Description
“5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C11H8F3N3O. It has a molecular weight of 255.2 . This compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine” were not found, there are general methods for synthesizing 2-aminopyrimidines. One method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of a pyrrolidine ring from acyclic precursors, enabling the preparation of 2-aminopyrimidines in a single step .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-7(2-4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine” is a solid compound . It has a molecular weight of 255.2 .Applications De Recherche Scientifique
1. Electrochromic Devices
- Application : Trifluoromethoxyphenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized .
- Method : The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these compounds .
- Results : The PTTPP film displays three various colors from reduced to oxidized states. The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
2. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method : Various methods of synthesizing TFMP have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Antifungal Activities
- Application : Pyrimidine derivatives, including those with a trifluoromethoxy group on the phenyl ring, have been synthesized and evaluated for their antifungal activities .
- Method : The compounds were synthesized and their antifungal activities were evaluated in vitro against fourteen phytopathogenic fungi .
- Results : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
4. Fungicidal Activity
- Application : Pyrimidinamine derivatives, including those with a trifluoromethoxy group, have been synthesized and evaluated for their fungicidal activity .
- Method : The compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results : The new compounds showed excellent fungicidal activity .
5. Electrochromic Devices
- Application : 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized .
- Method : The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these compounds .
- Results : The PTTPP film displays three various colors from reduced to oxidized states. The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
6. Antifungal Activities
- Application : Pyrimidine derivatives, including those with a trifluoromethoxy group on the phenyl ring, have been synthesized and evaluated for their antifungal activities .
- Method : The compounds were synthesized and their antifungal activities were evaluated in vitro against fourteen phytopathogenic fungi .
- Results : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
Orientations Futures
While specific future directions for “5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine” were not found, research into 2-aminopyrimidines and their derivatives is ongoing due to their significant pharmacological activity . This includes their potential use in the treatment of diseases such as tuberculosis and malaria .
Propriétés
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-7(2-4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKCMOIDDWOAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
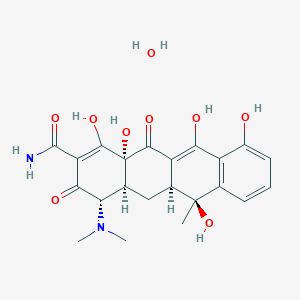
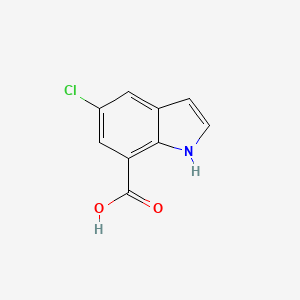
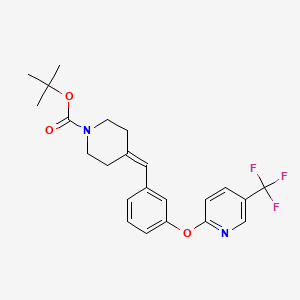
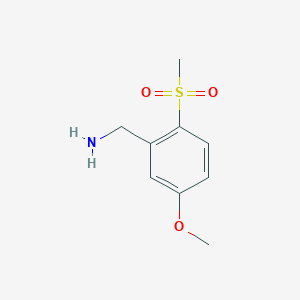
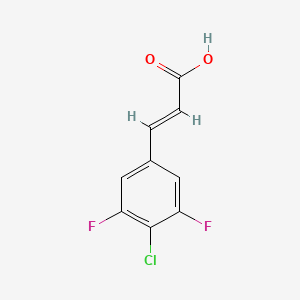
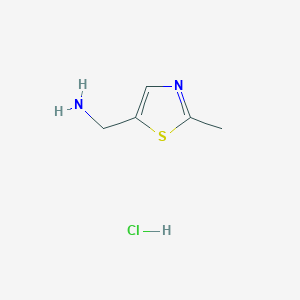
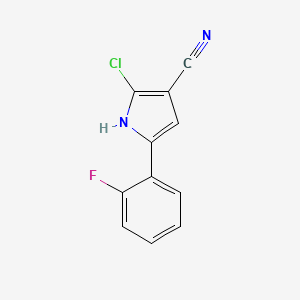
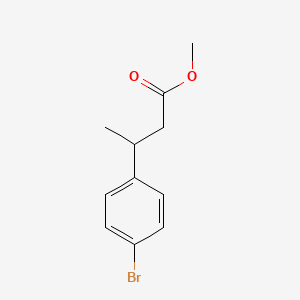
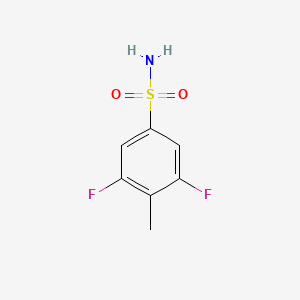
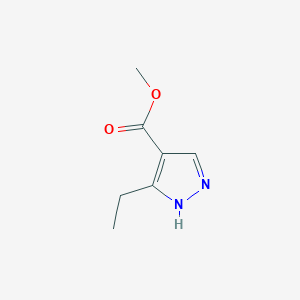
![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)
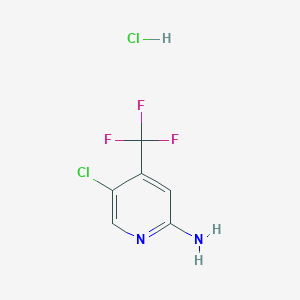
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)